molecular formula C8H10BrNS B13322952 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

Cat. No.: B13322952
M. Wt: 232.14 g/mol
InChI Key: LFEYYTVROGKFCO-UHFFFAOYSA-N
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Description

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure. This compound is part of the thiophene family, which is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine typically involves the bromination of a precursor compound followed by cyclization. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to obtain 2-bromo-3,3-difluoroallyl benzyl sulfide . This intermediate is then subjected to cyclization under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and potential applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine

InChI

InChI=1S/C8H10BrNS/c9-8-5-6-7(11-8)3-1-2-4-10-6/h5,10H,1-4H2

InChI Key

LFEYYTVROGKFCO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)SC(=C2)Br

Origin of Product

United States

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